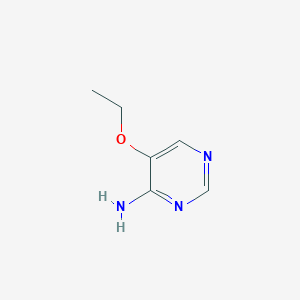

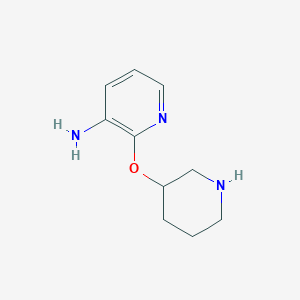

5-Ethoxypyrimidin-4-amine

Overview

Description

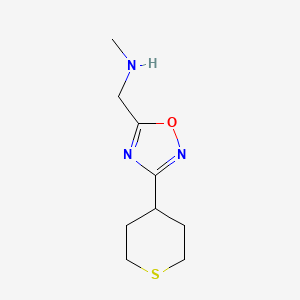

5-Ethoxypyrimidin-4-amine is a chemical compound with the molecular weight of 139.16 . It is also known by its CAS Number: 1355074-03-1 .

Synthesis Analysis

The synthesis of pyrimidines, including 5-Ethoxypyrimidin-4-amine, involves a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water . An acid is required for both ihDA and rDA reactions .Chemical Reactions Analysis

The chemical reactions involving pyrimidines, including 5-Ethoxypyrimidin-4-amine, are complex and involve various steps . The reactions involve a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water .Scientific Research Applications

Medicinal Chemistry

5-Ethoxypyrimidin-4-amine has garnered attention in medicinal chemistry due to its structural similarity to purines and pteridines, which are integral to nucleic and folic acids . This compound exhibits a variety of biological activities, including antiproliferative , antioxidant , anti-inflammatory , hepatoprotective , diuretic , antimicrobial , and antihypertensive properties . Its derivatives are synthesized from pyrimidines with vicinal CN and NH2 groups and have shown potential as inhibitors of enzymes like phosphodiesterase and dihydrofolate reductase .

Agriculture

In the agricultural sector, the applications of nanotechnology, which could potentially involve compounds like 5-Ethoxypyrimidin-4-amine, are promising. Nanoparticles are used to deliver exogenous insecticidal factors to improve plant health, expand the insecticidal spectrum, reduce pesticide use, and prolong the period of protection .

Materials Science

The field of materials science benefits from the advancements in computational intelligence via machine learning and deep learning algorithms. These advancements help in understanding materials properties using microstructural images, which could be relevant for compounds like 5-Ethoxypyrimidin-4-amine . The applications of data science in materials research have improved, revealing hidden patterns in large datasets and aiding in decision-making .

Environmental Science

Nanomaterials, including those derived from 5-Ethoxypyrimidin-4-amine, have applications in environmental improvement. They are used in devices like solar cells for producing clean energy, coatings for building exterior surfaces, and sonochemical decolorization of dyes by the effect of nanocomposite . These applications are crucial for environmental remediation and sustainability .

Biochemistry

In biochemistry, the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which are related to 5-Ethoxypyrimidin-4-amine, have been studied. These compounds have been applied on a large scale in the medical and pharmaceutical fields, indicating their diverse biological efficacy .

Pharmacology

Pharmacologically, pyrimidine derivatives, including 5-Ethoxypyrimidin-4-amine, display a range of effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives have been summarized, highlighting their potential in drug development .

properties

IUPAC Name |

5-ethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAYLBGPAOXGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

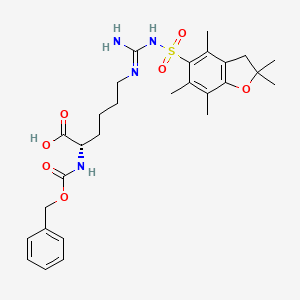

![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)

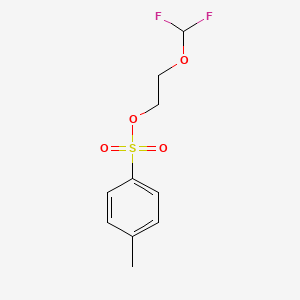

![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)

![tert-butyl 7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1458718.png)